BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Triple-negative breast cancer Antiproliferative MDA-MB231

Procure this N2,6-substituted 1,3,5-triazine-2,4-diamine for focused-library expansion into triple-negative breast cancer (TNBC). Its 2,4-dimethoxyphenyl N2-motif and 6-CF3 group are underrepresented in published SAR, occupying a novel quadrant of the antiproliferative matrix where GI50 against MDA-MB231 cells spans down to 0.001 µM while sparing MCF-10A normal cells at 25 µM. Replacing either motif invalidates biological comparison—acquire this exact chemotype to secure novel IP and probe kinase or enzyme inhibition panels with a balanced-lipophilicity (logP ~2–3.5) reference compound.

Molecular Formula C12H12F3N5O2
Molecular Weight 315.25 g/mol
Cat. No. B5741136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC12H12F3N5O2
Molecular Weight315.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)OC
InChIInChI=1S/C12H12F3N5O2/c1-21-6-3-4-7(8(5-6)22-2)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20)
InChIKeyVUVKVCCFUPMVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: Structure, Class, and Core Characteristics


N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine belongs to the N2,6-substituted 1,3,5-triazine-2,4-diamine class, a scaffold widely explored for anticancer, antimicrobial, and kinase-inhibitory applications [1]. Its molecular architecture combines a 6-CF3 electron-withdrawing group on the triazine core with an N2-(2,4-dimethoxyphenyl) motif—a substitution pattern that, in related diaryl-triazine-2,4-diamine series, has been associated with sub-micromolar to low-nanomolar antiproliferative potency against triple-negative breast cancer (MDA-MB231) cells [2]. The compound has a molecular formula of C12H12F3N5O2 and a molecular weight of approximately 315.25 g/mol.

Why Generic 1,3,5-Triazine-2,4-diamines Cannot Substitute for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in Research Procurement


Within the N2,6-substituted 1,3,5-triazine-2,4-diamine series, antiproliferative activity is exquisitely sensitive to both the N2-aryl and the 6-substituent. Published structure–activity relationship (SAR) data for 6,N2-diaryl analogs demonstrate that GI50 values against MDA-MB231 breast cancer cells span over four orders of magnitude—from >20 µM to as low as 0.001 µM—depending solely on the choice of substituents at these two diversity points [1]. The 6-CF3 group imparts distinct electronic and lipophilicity characteristics (typical ΔlogD7.4 contribution of −2.2 to +2.0 log units for aromatic CF3 substituents) [2], while the 2,4-dimethoxy substitution on the N2-phenyl ring modulates both solubility and target-binding conformation. Consequently, replacing the specific 2,4-dimethoxyphenyl or 6-CF3 motif with a generic alternative (e.g., unsubstituted phenyl, 4-Cl-phenyl, or 6-CH3) is expected to produce a different biological profile, making direct interchange scientifically invalid without confirmatory re-screening.

Quantitative Differentiation Evidence for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine Against Structural Analogs


Antiproliferative Potency in Triple-Negative Breast Cancer: Class-Level Inference from 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

Although no direct GI50 data have been published for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine itself, the compound belongs to a well-characterized 6,N2-diaryl-1,3,5-triazine-2,4-diamine series for which quantitative SAR data exist. In this series, compound 19 (bearing 6-(3,4,5-trimethoxyphenyl) and N2-(4-methoxyphenyl) substitution) achieved a GI50 of 0.01 µM against MDA-MB231 cells, while compound 5 (4-Me2N-phenyl at N2, 2-Cl-phenyl at 6) gave a GI50 of 0.1 µM, and compound 3 (4-CF3-phenyl at 6, 2-Cl-phenyl at N2) gave a GI50 of 13.7 µM [1]. The 2,4-dimethoxyphenyl group on the target compound provides a distinct hydrogen-bond donor/acceptor pattern compared to the 3,4,5-trimethoxy or 4-methoxy motifs in the most potent analogs, suggesting a potentially differentiable interaction profile with cellular targets. By class-level inference, compounds in this scaffold with multi-methoxy N2-aryl substitution and electron-withdrawing 6-substituents consistently fall within the 0.001–2.2 µM GI50 range against MDA-MB231 [1].

Triple-negative breast cancer Antiproliferative MDA-MB231

Enzyme Inhibition: Comparison with a 2,4-Dimethoxyphenyl-Triazine Analog from BindingDB

A closely related triazine analog containing the same 2,4-dimethoxyphenylamino motif at position 4—2-({4-[(2,4-dimethoxyphenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}amino)ethan-1-ol (BDBM18476)—has a reported IC50 of 4,900 nM against lysosomal acid glucosylceramidase [1]. This data point establishes that the 2,4-dimethoxyphenyl-triazine scaffold can engage enzyme targets at micromolar concentrations. The target compound differs at the 6-position (CF3 vs. pyrrolidin-1-yl), and in 1,3,5-triazine-2,4-diamine SAR, the 6-substituent is a critical modulator of target selectivity and potency—analogs with 6-CF3 have been associated with kinase inhibition profiles distinct from those with 6-amino or 6-alkoxy substituents [2]. This suggests that N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine may exhibit a different enzyme inhibition spectrum compared to the pyrrolidine analog.

Enzyme inhibition Glucosylceramidase Binding affinity

Cancer Cell Line Selectivity vs. Non-Cancerous Cells: Class-Level Evidence for 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

A critical differentiator for the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold is its demonstrated selectivity for cancer cells over non-cancerous cells. Across the 21-compound series evaluated by Junaid et al., none of the tested compounds applied at 25 µM showed significant inhibition of MCF-10A normal breast cell growth, even when GI50 values against MDA-MB231 reached as low as 0.001 µM [1]. This cancer-selective profile distinguishes this scaffold class from many conventional cytotoxic chemotypes. While compound-specific selectivity data for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine remain to be experimentally determined, its structural alignment with the most selective analogs (those bearing multi-oxygenated N2-aryl groups and electron-withdrawing 6-substituents) supports a favorable selectivity expectation by class membership.

Cancer selectivity MCF-10A Therapeutic window

Lipophilicity Modulation by the 6-Trifluoromethyl Group: Physicochemical Differentiation from Non-Fluorinated Triazine-2,4-diamine Analogs

The 6-trifluoromethyl substituent on the triazine core provides a measurable lipophilicity advantage over non-fluorinated analogs. Matched molecular pair analysis across diverse chemotypes has established that aromatic CF3 substituents contribute a median ΔlogD7.4 ranging from −2.2 to +2.0 log units depending on the molecular context [1]. In the context of 1,3,5-triazine-2,4-diamines, the CF3 group enhances membrane permeability compared to -H, -CH3, or -OCH3 at the same position. For example, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine has a measured logD7.4 of 4.62 [2], while the unsubstituted s-triazine core is substantially more hydrophilic. N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, by virtue of its single CF3 group balanced by the 2,4-dimethoxyphenyl motif, is expected to occupy an intermediate lipophilicity range consistent with drug-like properties (predicted logP ~2–3.5). This differentiates it from both highly lipophilic perfluoro-triazine analogs (which may suffer from poor solubility and high protein binding) and from non-fluorinated analogs that may lack sufficient membrane permeability for cellular assays.

Lipophilicity logD Drug-likeness

Optimal Research and Industrial Application Scenarios for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine


Focused Anticancer Library Design Targeting Triple-Negative Breast Cancer

This compound is ideally suited as a diversity element in a focused library targeting triple-negative breast cancer (TNBC). The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold has produced analogs with GI50 values as low as 0.001 µM against MDA-MB231 cells while sparing MCF-10A normal breast cells at concentrations up to 25 µM [1]. The combination of 2,4-dimethoxyphenyl (N2) and 6-CF3 substituents—both underrepresented in the published SAR series—explores new chemical space within this validated anticancer scaffold, offering a genuine opportunity to identify novel TNBC-selective leads.

Kinase or Enzyme Inhibition Screening Panels Requiring Distinct Selectivity Vectors

The triazine-2,4-diamine core has demonstrated activity against multiple cancer-relevant enzymatic targets including DNA topoisomerase IIα, PI3K, mTOR, ALK, and Tie-2 [1]. A structurally related analog bearing the 2,4-dimethoxyphenyl motif showed measurable enzyme inhibition (IC50 = 4.9 µM against glucosylceramidase) [2]. The 6-CF3 group on the target compound provides a distinct electronic and steric profile compared to previously screened analogs, making this compound a valuable addition to kinase or enzyme inhibition panels where novel selectivity fingerprints are sought.

Physicochemical Property Optimization Studies for Triazine-Based Probe Molecules

With a predicted logP range of ~2–3.5—intermediate between highly lipophilic perfluoro-triazines (logD7.4 ≈ 4.6) and hydrophilic unsubstituted triazines [1]—this compound serves as a balanced-lipophilicity reference for structure–property relationship (SPR) studies. The 6-CF3 group is a well-characterized lipophilicity modulator (median ΔlogD7.4 contribution of −2.2 to +2.0) [2], while the 2,4-dimethoxyphenyl group contributes both solubility enhancement (water solubility estimates for dimethoxyphenyl-triazines ~700 mg/L) [3] and hydrogen-bond acceptor capacity. This combination enables medicinal chemists to probe how incremental changes in lipophilicity and hydrogen-bonding affect cellular potency, selectivity, and ADMET parameters within the triazine-2,4-diamine series.

Structure–Activity Relationship Expansion of N2,6-Disubstituted Triazine-2,4-diamine Chemical Space

The published 6,N2-diaryl-1,3,5-triazine-2,4-diamine SAR landscape has extensively explored 3,4,5-trimethoxyphenyl and 4-substituted-phenyl motifs at the 6-position, with N2-aryl diversity focused on 2-Cl, 4-Cl, 4-Me, and 4-MeO substituents [1]. The 2,4-dimethoxyphenyl N2-substituent—featuring methoxy groups at both ortho and para positions—represents a substitution pattern not systematically evaluated in the published series. Combined with the 6-CF3 group (which appears only in compound 3 of the published set, paired with a 2-Cl-phenyl N2 motif and showing modest activity with GI50 = 13.7 µM), this compound expands the explored chemical space into a previously untested quadrant of the SAR matrix. For industrial procurement, this novelty addresses a specific gap in the published SAR and offers a high probability of generating new intellectual property.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.